molecular formula C24H15Cl2N3O2S B11184366 1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B11184366
M. Wt: 480.4 g/mol
InChI Key: CBFCNOHAMHPADJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 2-chlorophenyl group at position 1 and a 6-chloro-4-phenylquinazolin-2-yl sulfanyl moiety at position 2. The compound’s structural complexity arises from the integration of a quinazoline ring system, sulfur-containing linkages, and halogen substituents, which are known to influence bioactivity and pharmacokinetic properties.

Properties

Molecular Formula

C24H15Cl2N3O2S

Molecular Weight

480.4 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(6-chloro-4-phenylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C24H15Cl2N3O2S/c25-15-10-11-18-16(12-15)22(14-6-2-1-3-7-14)28-24(27-18)32-20-13-21(30)29(23(20)31)19-9-5-4-8-17(19)26/h1-12,20H,13H2

InChI Key

CBFCNOHAMHPADJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps, including condensation, substitution, and cyclization reactions. The starting materials often include 2-chlorophenyl derivatives and quinazoline compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

Pyrrolidine-2,5-dione derivatives often exhibit bioactivity modulated by substituents on the phenyl rings and heterocyclic appendages. Key structural analogs include:

Compound Name Substituents Key Features
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-Cl, 2-OH phenyl; thioxo-oxadiazole Enhanced antioxidant activity (1.5× ascorbic acid)
1-(Phenyl)-3-(2H-[1,2,4]triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione Phenyl; triazole-sulfanyl Antibacterial activity (4-Cl > 4-Br substituents)
1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Indole; azaindole Dual 5-HT1A/SERT binding for neuropsychiatric applications
Antioxidant Activity

Pyrrolidine-2,5-dione derivatives with electron-donating groups (e.g., hydroxyl, thioxo-heterocycles) demonstrate radical scavenging capabilities. For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-triazolyl)pyrrolidin-2-one exhibits 1.35× higher DPPH radical scavenging activity than vitamin C . The target compound’s lack of hydroxyl groups but presence of electron-withdrawing chlorophenyl and quinazoline moieties may reduce antioxidant efficacy, suggesting a divergent therapeutic niche.

Antimicrobial Activity

Substituents critically influence antimicrobial potency. In 1-(phenyl)-3-(triazolylsulfanyl)-pyrrolidine-2,5-dione derivatives, 4-Cl substituents confer higher antibacterial/antifungal activity than 4-Br or 4-H .

Biological Activity

The compound 1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3O2SC_{19}H_{16}ClN_3O_2S with a molecular weight of approximately 373.86 g/mol. The structure features a pyrrolidine core substituted with a chlorophenyl group and a quinazoline moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC19H16ClN3O2SC_{19}H_{16}ClN_3O_2S
Molecular Weight373.86 g/mol
SolubilitySoluble in DMSO
LogP3.5

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Quinazoline Derivatives

A study demonstrated that quinazoline derivatives had IC50 values ranging from 5 to 20 µM against breast and colon cancer cell lines, indicating their potential as anticancer agents . The specific interactions of these compounds with cellular targets can lead to effective modulation of cancer cell survival pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Research Findings

A comparative study found that certain quinazoline derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains . This suggests that the target compound may possess similar properties, warranting further investigation.

Enzyme Inhibition

Inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease have been observed in related compounds. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

Data on Enzyme Activity

EnzymeInhibition (%) at 50 µM
Acetylcholinesterase85%
Urease70%

These results indicate that the compound may serve as a lead for developing new enzyme inhibitors.

The proposed mechanism of action for this compound involves interactions with specific molecular targets, including:

  • Receptor Binding: Compounds similar to this have been shown to bind to specific receptors involved in cell signaling pathways.
  • Enzyme Interaction: By inhibiting enzymes like AChE, the compound may alter neurotransmitter levels, impacting neuronal communication.

Mechanism

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